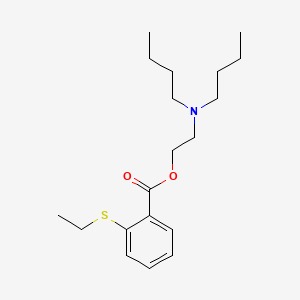
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is a chemical compound with the molecular formula C19H31NO2S. It is known for its unique structure, which includes a dibutylamino group and an ethylsulfanylbenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate typically involves the reaction of 2-ethylsulfanylbenzoic acid with 2-(dibutylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated products.
Scientific Research Applications
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(dibutylamino)ethanol: Similar structure but lacks the ethylsulfanylbenzoate moiety.
2-(diethylamino)ethyl benzoate: Contains a diethylamino group instead of a dibutylamino group.
2-(dimethylamino)ethyl 2-ethylsulfanylbenzoate: Contains a dimethylamino group instead of a dibutylamino group.
Uniqueness
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is unique due to the presence of both the dibutylamino group and the ethylsulfanylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
67049-67-6 |
|---|---|
Molecular Formula |
C19H31NO2S |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate |
InChI |
InChI=1S/C19H31NO2S/c1-4-7-13-20(14-8-5-2)15-16-22-19(21)17-11-9-10-12-18(17)23-6-3/h9-12H,4-8,13-16H2,1-3H3 |
InChI Key |
JTONJFVSNBYBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCOC(=O)C1=CC=CC=C1SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















